alpha-methyl-3-methoxy-phenylalanine structure and applications
alpha-methyl-3-methoxy-phenylalanine structure and applications
An In-depth Technical Guide to α-Methyl-3-methoxy-phenylalanine: Structure, Synthesis, and Applications in Advanced Biomedical Research
Executive Summary
α-Methyl-3-methoxy-phenylalanine is a synthetic, non-proteinogenic amino acid that has garnered significant interest within the scientific community. Its unique structural modifications, specifically the α-methyl and 3-methoxy groups on the phenylalanine scaffold, confer distinct chemical and biological properties. This guide provides a comprehensive overview of its structure, a detailed protocol for its chemical synthesis, and a thorough exploration of its current and potential applications. The primary focus of its application lies in its role as a crucial precursor for the synthesis of advanced radiopharmaceuticals, most notably fluorinated analogs used in Positron Emission Tomography (PET) for oncology. Furthermore, its structural similarity to other neurologically active compounds suggests its utility in neuroscience research. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important research compound.
Structural Elucidation and Physicochemical Properties
Molecular Structure
α-Methyl-3-methoxy-phenylalanine is a derivative of the essential amino acid L-phenylalanine. Its structure is characterized by two key modifications:
-
α-Methylation: A methyl group is added to the α-carbon, the carbon atom adjacent to the carboxyl group. This modification sterically hinders enzymatic degradation, thereby increasing the compound's in vivo stability compared to its non-methylated counterpart.
-
3-Methoxy Substitution: A methoxy group (-OCH₃) is attached to the meta-position (carbon 3) of the phenyl ring. This substitution alters the electronic properties and lipophilicity of the molecule, influencing its interaction with biological targets and its transport across cellular membranes.
The L-enantiomer is typically the biologically active form, analogous to natural amino acids.
Physicochemical Data
The following table summarizes the key physicochemical properties of α-Methyl-3-methoxy-phenylalanine and its common derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO₃ | Inferred from similar compounds[1] |
| Molecular Weight | 209.24 g/mol | Calculated |
| Appearance | White to off-white powder | Typical for similar amino acid derivatives[2] |
| Solubility | Slightly soluble in water | Expected behavior for similar compounds[3] |
| Storage Conditions | 0 - 8 °C, protect from light and moisture | Recommended for stable storage of amino acid derivatives[2][4][5] |
| Stereochemistry | Typically available as L- or D-enantiomer or a racemic mixture | Standard for chiral amino acids |
Synthesis and Purification
The synthesis of α-methylated amino acids is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following is a representative laboratory-scale synthesis protocol.
Synthesis Workflow
The synthesis can be conceptualized as a multi-step process starting from a protected phenylalanine derivative. The α-methylation is a critical step, often achieved through enolate chemistry.
Caption: A generalized workflow for the synthesis of α-Methyl-3-methoxy-phenylalanine.
Step-by-Step Laboratory Synthesis Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and available starting materials.
Step 1: N-Protection of 3-Methoxy-L-phenylalanine
-
Dissolve 3-Methoxy-L-phenylalanine in a suitable solvent system (e.g., a mixture of dioxane and water).
-
Add a base such as sodium bicarbonate (NaHCO₃) to the solution.
-
Slowly add a protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O) for Boc protection, while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Perform an aqueous workup and extract the N-Boc-3-methoxy-L-phenylalanine with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected amino acid.
Step 2: α-Methylation
-
Dissolve the N-Boc-3-methoxy-L-phenylalanine in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) to deprotonate the α-carbon and form the corresponding enolate.
-
After stirring for a period to ensure complete enolate formation, add iodomethane (CH₃I) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and perform an aqueous workup.
-
Extract the product, N-Boc-α-methyl-3-methoxy-phenylalanine, with an organic solvent.
Step 3: Deprotection
-
Dissolve the purified N-Boc-α-methyl-3-methoxy-phenylalanine in an organic solvent such as dichloromethane (DCM).
-
Add a strong acid, such as trifluoroacetic acid (TFA), to cleave the Boc protecting group.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure α-Methyl-3-methoxy-phenylalanine.
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in α-Methyl-3-methoxy-phenylalanine stems from its role as a precursor to radiolabeled tracers and its structural relationship to other neuroactive compounds.
Interaction with Biological Targets
The most well-documented application of a derivative of this compound is L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT), a PET tracer. [¹⁸F]FAMT exhibits high specificity for malignant tumors due to its selective transport via the L-type amino acid transporter 1 (LAT1).[6][7] LAT1 is a sodium-independent transporter that is overexpressed in many types of cancer cells to meet their high demand for amino acids for proliferation. The α-methylation of the tracer prevents its incorporation into proteins, leading to its accumulation within cancer cells, which allows for clear imaging.[6]
Given that α-Methyl-3-methoxy-phenylalanine is the direct precursor for the fluorinated analog, it is expected to be a substrate for LAT1 as well.[8]
Additionally, related α-methylated amino acids are known to inhibit enzymes involved in neurotransmitter synthesis. For instance, α-Methylphenylalanine is an inhibitor of tyrosine hydroxylase and phenylalanine hydroxylase.[8][9] Methyldopa (α-methyl-L-DOPA), another analog, is metabolized to α-methylnorepinephrine, which acts as a selective agonist for α2-adrenergic receptors in the central nervous system, leading to a reduction in blood pressure.[10][11][12]
Signaling Pathway Modulation
The utility of α-Methyl-3-methoxy-phenylalanine derivatives in PET imaging is based on their ability to exploit the upregulated metabolic pathways in cancer cells.
Caption: Mechanism of [¹⁸F]FAMT uptake in cancer cells via the LAT1 transporter.
Applications in Drug Discovery and Biomedical Research
Precursor for Radiopharmaceutical Synthesis
The most prominent application of α-Methyl-3-methoxy-phenylalanine is as a key starting material in the synthesis of the PET tracer L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT). This tracer has shown significant promise in oncology for:
-
Tumor Diagnosis: [¹⁸F]FAMT PET has demonstrated high specificity in detecting various malignancies, including lung, esophageal, and oral cancers.[6][7][13] It is particularly useful in distinguishing malignant tumors from inflammatory lesions, a common challenge with the more conventional [¹⁸F]FDG PET tracer.[6]
-
Staging and Metastasis Detection: Studies have shown the utility of [¹⁸F]FAMT PET/CT in detecting bone metastases, complementing the information provided by [¹⁸F]FDG PET/CT.[14] It has also been used for the diagnosis of lymph node metastasis in esophageal cancer.[13]
-
Therapeutic Monitoring: The level of [¹⁸F]FAMT uptake can be used to monitor the response of tumors to chemotherapy. A significant correlation has been observed between the metabolic response measured by [¹⁸F]FAMT PET and patient survival in advanced lung cancer.[15]
Tool in Neuroscience Research
α-methylated amino acids are valuable tools for studying amino acid metabolism and transport in the brain. Specifically, α-methylphenylalanine has been used in animal models to induce hyperphenylalaninemia, mimicking the biochemical conditions of phenylketonuria (PKU).[9][16][17] This allows researchers to study the effects of high phenylalanine levels on brain development, including myelination and protein synthesis, without the confounding effects of tyrosine deficiency.[9][18]
Conclusion
α-Methyl-3-methoxy-phenylalanine is a versatile and valuable synthetic amino acid. While not an active therapeutic agent itself, its importance as a precursor for the highly specific and clinically relevant PET tracer, [¹⁸F]FAMT, is well-established. Its unique structural features, particularly the α-methylation that imparts metabolic stability, make it and its derivatives powerful tools in both oncology and neuroscience research. Future research may focus on optimizing the synthesis of this compound and exploring the potential of other derivatives as diagnostic agents or as modulators of amino acid transport and metabolism in various disease states.
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